molecular formula C17H20O B6371757 2-Methyl-4-(4-T-butylphenyl)phenol CAS No. 1261911-17-4

2-Methyl-4-(4-T-butylphenyl)phenol

Cat. No.: B6371757
CAS No.: 1261911-17-4
M. Wt: 240.34 g/mol
InChI Key: JTLSTDKBLFYEIE-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-T-butylphenyl)phenol is an organic compound with the molecular formula C17H20O It is a phenolic compound characterized by the presence of a methyl group and a tert-butyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-4-(4-T-butylphenyl)phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst. This reaction typically yields this compound as the major product along with other isomeric tert-butyl phenols .

Industrial Production Methods

Industrial production of this compound often involves transalkylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-T-butylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-4-(4-T-butylphenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-T-butylphenyl)phenol involves its interaction with molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in various biological processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(4-T-butylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-12-11-14(7-10-16(12)18)13-5-8-15(9-6-13)17(2,3)4/h5-11,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLSTDKBLFYEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683886
Record name 4'-tert-Butyl-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-17-4
Record name 4'-tert-Butyl-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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